![molecular formula C11H17N3O3 B13936359 tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate typically involves multiple steps, starting from readily available starting materials
-
Formation of the Pyrazolo[5,1-b]oxazole Ring: : This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate electrophile. The reaction conditions may include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).
-
Introduction of the Tert-butyl Carbamate Group: : The final step involves the reaction of the intermediate pyrazolo[5,1-b]oxazole compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate.
Analyse Des Réactions Chimiques
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.
Applications De Recherche Scientifique
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
-
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can be compared with other similar compounds, such as:
-
Pyrazolo[5,1-b]oxazole Derivatives: : These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
-
Carbamate Derivatives: : Compounds containing the carbamate functional group can have diverse structures and properties. Comparing tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate with other carbamates can highlight its unique features.
-
Heterocyclic Compounds: : Other heterocyclic compounds, such as pyrazoles and oxazoles, can be compared to understand the influence of the ring structure on the compound’s properties.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl N-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethyl)carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)12-6-8-7-16-9-4-5-13-14(8)9/h4-5,8H,6-7H2,1-3H3,(H,12,15) |
Clé InChI |
PMXDXWKWBXREGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1COC2=CC=NN12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


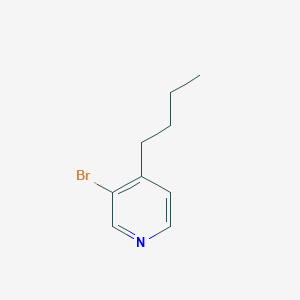
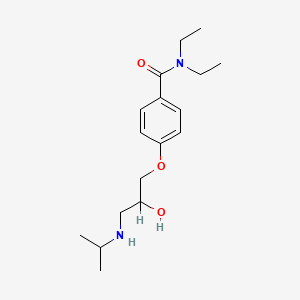
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
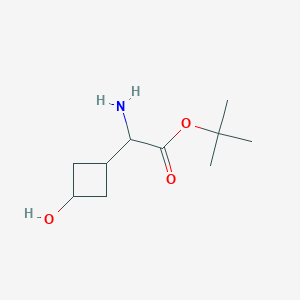
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

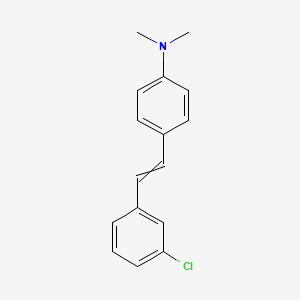
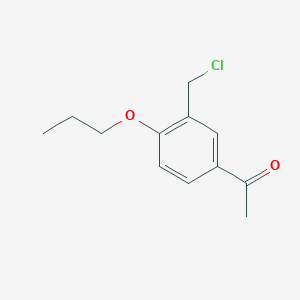
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)

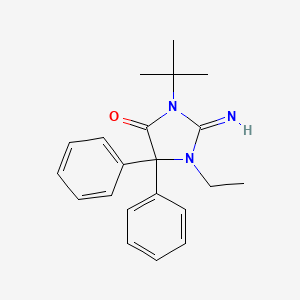
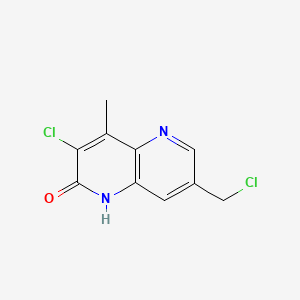
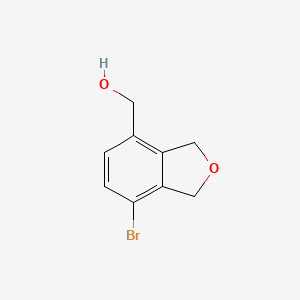
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)
